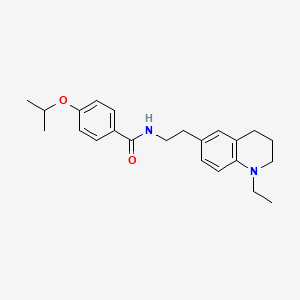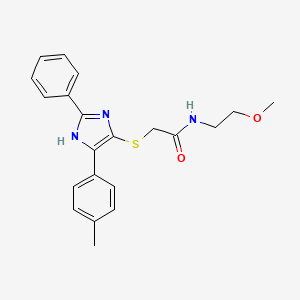![molecular formula C12H15BrN2O5S B2715205 Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate CAS No. 1396971-36-0](/img/structure/B2715205.png)
Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate:
Anticancer Research
Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Its structure allows it to interfere with specific cellular pathways that are crucial for cancer cell proliferation and survival. Researchers are exploring its efficacy against various cancer types, including prostate and breast cancer .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. It is being studied for its effectiveness against a range of bacterial and fungal pathogens. Its mechanism involves disrupting the cell membrane integrity of microbes, leading to cell death. This makes it a promising candidate for developing new antibiotics .
Anti-inflammatory Applications
In the field of anti-inflammatory research, Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate is being investigated for its ability to reduce inflammation. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, which are responsible for the inflammatory response. This could lead to new treatments for chronic inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective properties. It is being studied for its potential to protect neurons from damage caused by oxidative stress and neurotoxins. This could have implications for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antioxidant Properties
Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate is also being explored for its antioxidant capabilities. It can neutralize free radicals, thereby preventing cellular damage and oxidative stress. This property is valuable in the development of therapies for conditions associated with oxidative damage, such as cardiovascular diseases .
Enzyme Inhibition
This compound has been found to inhibit certain enzymes that are involved in disease processes. For example, it can inhibit proteases that play a role in cancer metastasis and inflammation. This makes it a potential candidate for developing enzyme inhibitor drugs .
Drug Delivery Systems
Researchers are investigating the use of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate in drug delivery systems. Its chemical properties allow it to be used as a carrier for delivering drugs to specific targets in the body, enhancing the efficacy and reducing the side effects of therapeutic agents .
Biochemical Research
In biochemical research, this compound is used as a tool to study various biochemical pathways and processes. Its ability to interact with specific proteins and enzymes makes it useful for elucidating the mechanisms of action of different biological molecules .
These applications highlight the versatility and potential of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
properties
IUPAC Name |
methyl 2-[[2-[(4-bromophenyl)sulfonylamino]acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O5S/c1-8(12(17)20-2)15-11(16)7-14-21(18,19)10-5-3-9(13)4-6-10/h3-6,8,14H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPNWBNSBRNTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

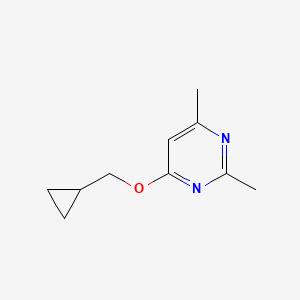
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B2715126.png)
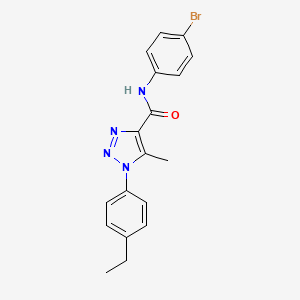
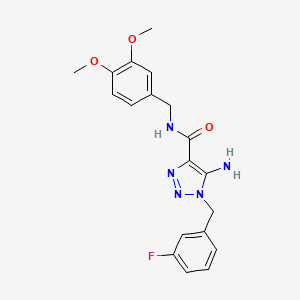

![3-[(2-Carboxyethyl)carbamoyl]propanoic acid](/img/structure/B2715131.png)
![4-acetyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2715132.png)
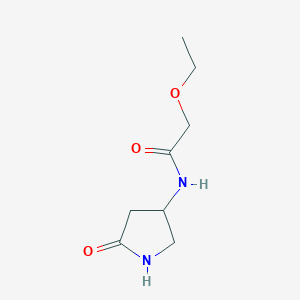

![1-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B2715139.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2715142.png)
